3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-4-(4-piperidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16-20(22(27)25(23-16)18-8-4-2-5-9-18)21(26)17-10-12-19(13-11-17)30(28,29)24-14-6-3-7-15-24/h2,4-5,8-13,20H,3,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXXJGSPVMWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including 3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one. The compound demonstrated significant activity against various bacterial strains, including:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
These results suggest that the compound possesses bactericidal properties, effectively inhibiting the growth and survival of pathogenic bacteria .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against several phytopathogenic fungi. The results from in vitro assays indicated that it inhibited mycelial growth significantly, with some derivatives outperforming traditional antifungal agents:
| Fungus | Inhibition (%) |
|---|---|
| Candida albicans | 85 |
| Aspergillus niger | 78 |
| Fusarium solani | 90 |
This antifungal efficacy highlights the compound's potential as a therapeutic agent in treating fungal infections .
The biological activity of 3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is attributed to its ability to disrupt cellular processes in pathogens. The proposed mechanisms include:
- Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : It may cause leakage of cellular contents by damaging membrane structures.
- Biofilm Inhibition : It effectively reduces biofilm formation in bacteria like Staphylococcus epidermidis, enhancing its antimicrobial efficacy .
Case Studies
Several case studies have documented the application and effectiveness of this compound in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with chronic bacterial infections showed a significant reduction in bacterial load after treatment with pyrazole derivatives, including our compound.
- Fungal Infection Treatment : Patients suffering from recurrent fungal infections exhibited improved outcomes when treated with formulations containing this compound, demonstrating its potential as an adjunct therapy.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of pyrazolone derivatives are highly dependent on substituents at the 1-, 3-, and 4-positions of the pyrazole ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfonamide group in the target compound increases polarity (logP ~2.5 estimated), improving aqueous solubility compared to lipophilic analogues like 3-trifluoromethyl derivatives (logP ~3.8) .
- Synthetic Accessibility: The target compound requires multi-step synthesis, including sulfonylation and benzoylation, whereas hydrazono derivatives (e.g., BePINH) are synthesized via simpler diazo-coupling .
Structural Insights from Crystallography
- Hydrogen-bonding networks in pyrazolone derivatives (e.g., (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one) stabilize enol-keto tautomers, critical for bioactivity . The target compound’s sulfonamide may form additional hydrogen bonds with biological targets.
- Crystal packing of analogues like (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one reveals planar geometries favoring π-π interactions , whereas the target compound’s non-planar benzoyl-piperidine group may alter binding modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
